![molecular formula C7H14O B14264620 [(1S,2S)-2-propylcyclopropyl]methanol CAS No. 154097-39-9](/img/structure/B14264620.png)
[(1S,2S)-2-propylcyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2S)-2-propylcyclopropyl]methanol is a chiral cyclopropyl alcohol compound It is characterized by a cyclopropane ring substituted with a propyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-propylcyclopropyl]methanol typically involves the cyclopropanation of suitable alkenes followed by functional group transformations. One common method includes the reaction of propyl-substituted alkenes with diazomethane or similar carbene precursors under controlled conditions to form the cyclopropane ring. Subsequent reduction or hydrolysis steps can introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as catalytic hydrogenation or enzymatic resolution to achieve the desired stereochemistry. These methods ensure high yield and purity, making the compound suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,2S)-2-propylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as converting aldehydes to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield propylcyclopropylcarboxylic acid, while reduction can produce propylcyclopropylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
[(1S,2S)-2-propylcyclopropyl]methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying stereochemical effects.
Biology: The compound is used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Potential therapeutic applications include the development of chiral drugs and studying their pharmacokinetics and pharmacodynamics.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which [(1S,2S)-2-propylcyclopropyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biological pathways and chemical reactions. Detailed studies on its binding affinity and activity can provide insights into its mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1S,2S)-2-methylcyclopropyl]methanol
- [(1S,2S)-2-ethylcyclopropyl]methanol
- [(1S,2S)-2-butylcyclopropyl]methanol
Uniqueness
[(1S,2S)-2-propylcyclopropyl]methanol is unique due to its specific propyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall behavior in various applications.
Eigenschaften
CAS-Nummer |
154097-39-9 |
|---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
[(1S,2S)-2-propylcyclopropyl]methanol |
InChI |
InChI=1S/C7H14O/c1-2-3-6-4-7(6)5-8/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
HWSZRFHMKHWNEP-NKWVEPMBSA-N |
Isomerische SMILES |
CCC[C@H]1C[C@@H]1CO |
Kanonische SMILES |
CCCC1CC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


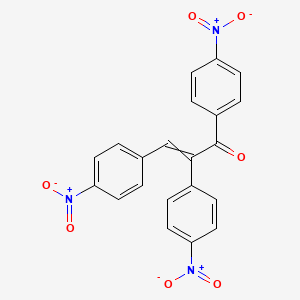
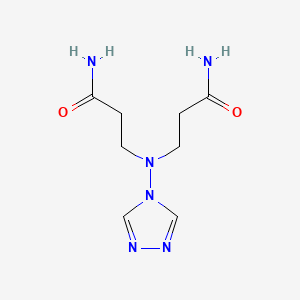
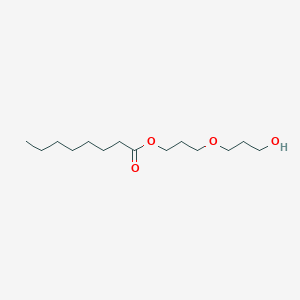
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
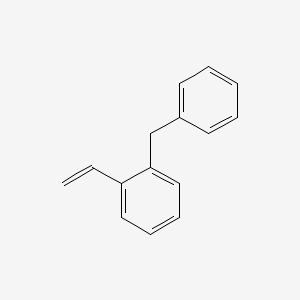
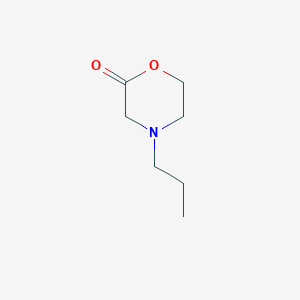
![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
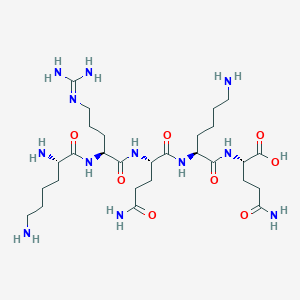
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
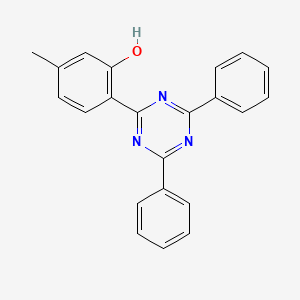
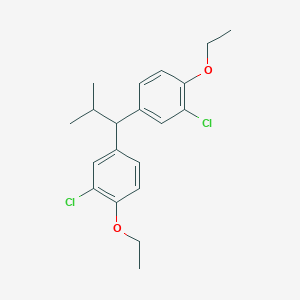
![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)


